1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
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Overview
Description
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a compound that features a piperazine ring substituted with a thiazole moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Coupling of the Thiazole and Piperazine Rings: The final step involves coupling the thiazole and piperazine rings, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features but lacking the thiazole moiety.
4-(2-Methoxyphenyl)-1,3-thiazole: A compound with the thiazole and methoxyphenyl groups but lacking the piperazine ring.
Uniqueness
1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is unique due to the combination of the piperazine ring, thiazole moiety, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS.ClH/c1-19-14-4-2-12(3-5-14)15-17-13(11-20-15)10-18-8-6-16-7-9-18;/h2-5,11,16H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQYLPSRVCQABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CN3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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